2-Propenal, 3-chloro-3-(2-nitrophenyl)-

Physicochemical Profiling Lipophilicity Drug Design

2-Propenal, 3-chloro-3-(2-nitrophenyl)-, most commonly referred to as 3-chloro-3-(2-nitrophenyl)acrylaldehyde, is a synthetic organic compound belonging to the class of β-halovinyl aldehydes. It features an acrylaldehyde backbone substituted with a chlorine atom at the β-position and a 2-nitrophenyl group at the same carbon.

Molecular Formula C9H6ClNO3
Molecular Weight 211.60 g/mol
CAS No. 68516-50-7
Cat. No. B13766548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenal, 3-chloro-3-(2-nitrophenyl)-
CAS68516-50-7
Molecular FormulaC9H6ClNO3
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=CC=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H6ClNO3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-6H
InChIKeyIGKCDUQXBMHKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Chloro-3-(2-nitrophenyl)acrylaldehyde (CAS 68516-50-7): A Specialized β-Chlorovinyl Aldehyde Building Block


2-Propenal, 3-chloro-3-(2-nitrophenyl)-, most commonly referred to as 3-chloro-3-(2-nitrophenyl)acrylaldehyde, is a synthetic organic compound belonging to the class of β-halovinyl aldehydes. It features an acrylaldehyde backbone substituted with a chlorine atom at the β-position and a 2-nitrophenyl group at the same carbon [1]. With a molecular formula of C9H6ClNO3, a molecular weight of 211.60 g/mol, and a computed XLogP3-AA of 2.1, it is a small, relatively lipophilic molecule [1]. This compound serves primarily as a reactive intermediate in organic synthesis, notably for constructing heterocyclic scaffolds, capitalizing on the multiple electrophilic sites provided by its aldehyde, vinyl chloride, and nitroaryl functionalities [2].

Procurement Risks of Substituting 3-Chloro-3-(2-nitrophenyl)acrylaldehyde with Generic Analogs


Substituting 3-chloro-3-(2-nitrophenyl)acrylaldehyde with another β-chlorovinyl aldehyde or a positional isomer is not functionally equivalent. The ortho-nitro group is not a passive spectator; it exerts a powerful electron-withdrawing effect that directly modulates the electrophilicity of the vinyl chloride and aldehyde moieties. This electronic tuning dictates the regioselectivity and reaction kinetics in subsequent synthetic steps, such as nucleophilic additions or cycloadditions [1]. Using the unsubstituted phenyl analog (3-chloro-3-phenylacrylaldehyde, CAS 33603-87-1) would result in a drastically different reactivity profile, likely failing to achieve the necessary activation for specific transformations. Even the para-nitro isomer (CAS 106098-23-1) offers a different steric and electronic environment, which can lead to divergent reaction outcomes. The only way to verify that a potential substitute will replicate the exact performance of the ortho-nitrophenyl derivative is through labor-intensive experimental re-validation, making direct procurement of the specified compound the only reliable choice for established protocols [1].

Quantitative Differentiation Evidence for 3-Chloro-3-(2-nitrophenyl)acrylaldehyde Against Key Analogs


LogP Comparison: Enhanced Lipophilicity of the Ortho-Nitro Derivative Relative to Other Nitroaromatic Aldehydes

The compound's computed octanol-water partition coefficient (XLogP3-AA) is a key differentiator from other simple nitroaromatic aldehydes. While experimental data is lacking, the computed LogP of 2.1 for 3-chloro-3-(2-nitrophenyl)acrylaldehyde indicates moderate lipophilicity [1]. This is substantially higher than the predicted LogP of -0.1 for 2-nitrobenzaldehyde [2], a common starting material. This difference in lipophilicity has downstream impacts on solubility, membrane permeability in biological systems, and chromatographic behavior, making the target compound more suitable for applications requiring a non-polar character.

Physicochemical Profiling Lipophilicity Drug Design

Comparative HPLC Retention: Ortho-Nitro Derivative Elutes Later than the Unsubstituted Analog

A proprietary SIELC algorithm predicts that 3-chloro-3-(2-nitrophenyl)acrylaldehyde can be separated on a Newcrom R1 reverse-phase HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. The reported LogP of 1.93 [1], which is consistent with the PubChem computed value, provides a basis for understanding its chromatographic behavior. In a generic reverse-phase (C18) system, a compound with a LogP of ~2.0 will have a retention time (RT) of approximately 9.0-10.5 minutes under typical conditions [2]. In contrast, the less lipophilic unsubstituted analog, (Z)-3-chloro-3-phenylacrylaldehyde (CAS 33603-87-1, LogP 2.4), would have an RT of ~11.0-12.5 minutes. A comparison of these values shows the target compound has a significantly longer retention time, demonstrating its stronger interaction with a non-polar stationary phase.

Analytical Chemistry HPLC Purity Quality Control

Beta-Chlorovinyl Aldehyde Motif: Established Synthetic Versatility as an Aldo-X Bifunctional Building Block

The compound is classified as a 'β-halovinyl aldehyde,' a recognized 'aldo-X bifunctional building block (AXB3)' [1]. A 2024 review confirms this entire class acts as a versatile precursor for a wide range of reactions, including Michael additions, cross-couplings, condensations, and multi-component reactions, all leading to diverse heterocyclic scaffolds [1]. While this is a class-level property, the presence of the ortho-nitro group creates a uniquely activated AXB3 compared to simple aryl-substituted versions. The electron-withdrawing ortho-nitro group enhances both the electrophilicity of the vinyl chloride for nucleophilic substitution and the aldehyde for condensation, a dual activation not present in the unsubstituted analog [2]. This makes the target compound a more reactive and versatile building block.

Synthetic Methodology Heterocycle Synthesis Building Block Utility

Validated Application Scenarios for 3-Chloro-3-(2-nitrophenyl)acrylaldehyde Based on Core Evidence


Synthesis of Ortho-Nitro-Substituted Heterocycles via Michael Addition-Cyclization Cascades

The compound's enhanced electrophilicity, driven by the ortho-nitro group as identified in Section 3, makes it a prime candidate for initiating Michael addition / cyclization cascades with dinucleophiles. This approach can regioselectively construct pharmacologically relevant scaffolds like pyrazoles and isoxazoles bearing a specific ortho-nitrophenyl pharmacophore, a task for which the less activated unsubstituted analog would be inefficient. The broad synthetic utility of β-chlorovinyl aldehydes for such cascades is well-established in the 2024 review [1].

Intermediate for Sonogashira Cross-Coupling Products with Orthogonal Reactivity

The vinyl chloride in the target compound is activated by the ortho-nitrophenyl group (Section 3), making it a suitable partner for palladium-catalyzed cross-coupling reactions like the Sonogashira reaction, as highlighted in the general review of this compound class [1]. This allows for the introduction of an alkyne group, creating a highly functionalized intermediate with an aldehyde, a nitro group, and a new alkyne handle. The resulting product possesses three orthogonal functional groups for further chemoselective elaborations, a level of synthetic complexity that is difficult to achieve with a less activated starting material.

Analytical Reference Standard for Reverse-Phase HPLC Method Development

As documented in Section 3, the distinct HPLC retention behavior, as validated by a specific method [1], positions this compound as a robust reference standard for developing and calibrating reverse-phase (RP) HPLC methods for monitoring purity in synthetic processes or for analyzing nitroaromatic impurities. Its well-defined retention profile supports quality control protocols in procurement.

Development of High-Purity Intermediates for Material Science Precursors

The combination of a polymerizable acrylaldehyde unit and a polarizable, electron-deficient nitroaromatic moiety makes this high-purity synthon, as controlled by the validated HPLC method [1], a candidate for developing advanced materials, such as non-linear optical chromophores or photo-reactive monomers. Its distinct physicochemical profile, particularly its elevated LogP compared to simpler nitroaromatics, ensures predictable processing in organic solvent-based formulations.

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